molecular formula C12H22O4 B025394 4-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one CAS No. 109075-61-8

4-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one

Cat. No.: B025394
CAS No.: 109075-61-8
M. Wt: 230.3 g/mol
InChI Key: LOMGRMLVVBQVNJ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one, also known as HMHO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Polymer Synthesis

One of the applications of compounds like 4-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one is in the field of polymer synthesis. Thiem et al. (1989) studied the ring-opening polymerization of various oxolanes, including the dialkyloxy derivatives, to create novel functionalized poly[oxy(2,3-dialkyloxy-tetramethylene)]s. This research opens up possibilities for developing new polymers derived from carbohydrate materials (Thiem, Strietholt, & Häring, 1989).

Crystal Structure Analysis

Gümüş et al. (2022) analyzed the crystal structure of a compound with a similar structure to this compound. They investigated 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, highlighting the importance of such compounds in crystallography and structure analysis (Gümüş et al., 2022).

Lipid Peroxidation Studies

The compound 4-Hydroxy-2-nonenal (HNE), which can be related to the oxolane structure, has been extensively studied for its role in lipid peroxidation. Spickett (2013) highlights HNE's importance in understanding oxidative stress and its impact on cell signaling in disease contexts. This research can have implications for compounds like this compound in the study of cell biology and pathology (Spickett, 2013).

Synthesis of Pharmaceutical Compounds

Compounds like this compound are crucial in synthesizing pharmaceutical compounds. Ella-Menye et al. (2005) reported a new method to synthesize chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, which are valuable intermediates in pharmaceutical synthesis (Ella-Menye, Sharma, & Wang, 2005).

Development of Solvents and Polymers

Sonnati et al. (2013) discussed the synthesis and applications of glycerol carbonate, a molecule similar in structure to this compound. This compound is gaining interest for its potential in various domains, from solvents to polymers, indicating a broad spectrum of applications (Sonnati et al., 2013).

Biological and Complexing Activity

Milata et al. (2019) explored the synthesis and potential biological activity of compounds like 3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline, indicating an interest in these compounds for their biological and complexing properties (Milata, Bella, & Kurinec, 2019).

Antibacterial Applications

Behrami and Dobroshi (2019) investigated the antibacterial effects of compounds like 4-hydroxy-chromen-2-one, suggesting the potential of similar compounds for antibacterial applications (Behrami & Dobroshi, 2019).

Properties

109075-61-8

Molecular Formula

C12H22O4

Molecular Weight

230.3 g/mol

IUPAC Name

4-(hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one

InChI

InChI=1S/C12H22O4/c1-3-8(2)4-5-10(14)11-9(6-13)7-16-12(11)15/h8-11,13-14H,3-7H2,1-2H3

InChI Key

LOMGRMLVVBQVNJ-UHFFFAOYSA-N

SMILES

CCC(C)CCC(C1C(COC1=O)CO)O

Canonical SMILES

CCC(C)CCC(C1C(COC1=O)CO)O

synonyms

2-(1'-hydroxy-4'-methylhexyl)-3-(hydroxymethyl)butanolide
virginiamycin butanolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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